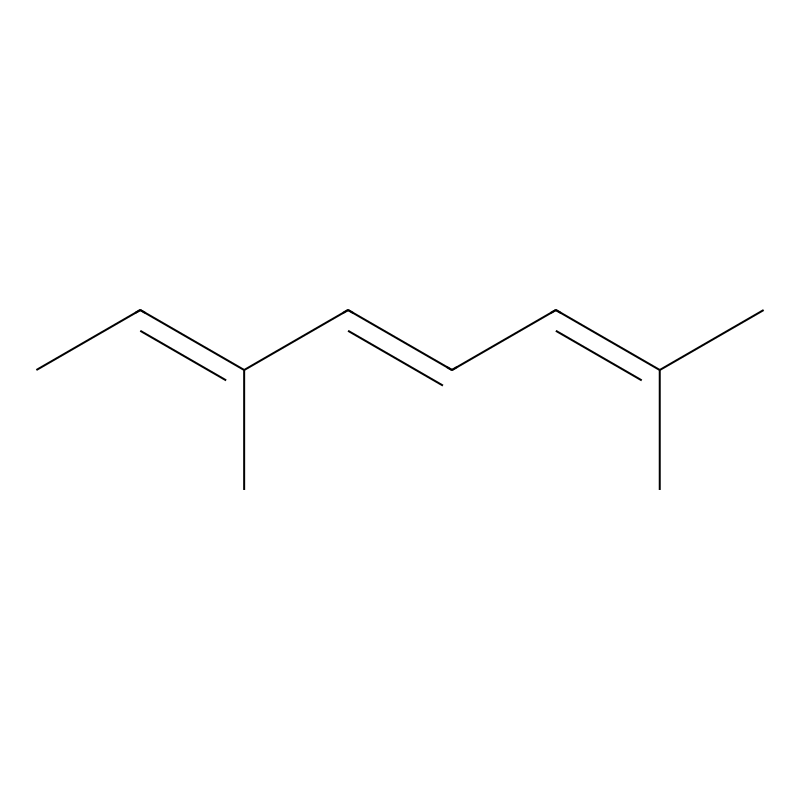

2,6-Dimethyl-2,4,6-octatriene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Natural Product Chemistry

Researchers are interested in identifying and characterizing the natural products present in different organisms. Studies have found alloocimene in various plants, including Fissistigma maclurei and Alphonso mangoes [, ].

Food Science

Food scientists analyze the volatile compounds that contribute to the aroma and flavor of different foods. Alloocimene has been identified as one of the components that contribute to the overall sensory profile of some fruits [].

Biological Activity

Some studies have investigated the potential biological activities of alloocimene. However, more research is needed to fully understand its effects.

2,6-Dimethyl-2,4,6-octatriene, also known as Alloocimene, is a naturally occurring compound with the molecular formula and a molecular weight of 136.23 g/mol. Its structure consists of a conjugated triene system, characterized by alternating double bonds which contribute to its chemical reactivity and biological properties. This compound is primarily found in various plants, including Curcuma amada and Psidium guajava, where it plays a role in their natural defense mechanisms against herbivores and pathogens .

- Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives using agents such as potassium permanganate or chromium trioxide.

- Reduction: It can be reduced to saturated hydrocarbons using hydrogen gas in the presence of palladium catalyst.

- Substitution: Electrophilic and nucleophilic substitution reactions can occur with halogens or acids as common reagents .

Research indicates that 2,6-Dimethyl-2,4,6-octatriene exhibits various biological activities. It has been suggested to possess natural plant defense properties due to its involvement in thermal isomerization reactions at elevated temperatures. These properties may help protect plants against herbivory and microbial infections . Additionally, its unique conjugated structure may contribute to potential antimicrobial and antifungal activities.

The synthesis of 2,6-Dimethyl-2,4,6-octatriene can be achieved through several methods:

- Flash Pyrolysis: This method involves the rapid heating of α-pinene to produce the compound.

- Photochemical Isomerization: This process utilizes light to induce isomerization reactions of α-pinene derivatives.

- Fractional Distillation: In industrial settings, the compound is often produced through repeated distillation under reduced pressure (approximately 15 mmHg), stabilized with hydroquinone to prevent polymerization .

Step-by-Step Synthesis Pathway- Starting Materials:

- 2-methyl-1-butene

- 1,5-hexadiene

- Acetylene

- Sodium amide

- Reaction Steps:

- Step 1: React 2-methyl-1-butene with 1,5-hexadiene in the presence of acetylene and sodium amide.

- Step 2: Treat the resulting alkyne with iodine and potassium hydroxide to yield 2,6-Dimethyl-2,4,6-octatrien-1-ol.

- 2-methyl-1-butene

- 1,5-hexadiene

- Acetylene

- Sodium amide

- Step 1: React 2-methyl-1-butene with 1,5-hexadiene in the presence of acetylene and sodium amide.

- Step 2: Treat the resulting alkyne with iodine and potassium hydroxide to yield 2,6-Dimethyl-2,4,6-octatrien-1-ol.

2,6-Dimethyl-2,4,6-octatriene has various applications across different fields:

- Flavoring and Fragrance Industry: Its pleasant aroma makes it suitable for use in perfumes and flavorings.

- Agricultural Chemistry: The compound's role in plant defense mechanisms may lead to its use as a natural pesticide or herbicide.

- Chemical Synthesis: It serves as a precursor for synthesizing other organic compounds due to its reactive double bonds .

Studies have indicated that environmental factors such as temperature can significantly influence the behavior and stability of 2,6-Dimethyl-2,4,6-octatriene. For instance, it undergoes thermal isomerization at temperatures ranging from 663–723 K in the gas phase and 723–823 K in the liquid phase. These interactions are crucial for understanding its stability and reactivity under different conditions.

Several compounds share structural similarities with 2,6-Dimethyl-2,4,6-octatriene. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| α-Pinene | C10H16 | Monoterpene with a bicyclic structure; used in fragrances. |

| β-Pinene | C10H16 | Another monoterpene; has similar applications but different odor profile. |

| Limonene | C10H16 | A cyclic monoterpene; widely used for its citrus scent. |

| Myrcene | C10H16 | A terpene known for its earthy aroma; used in perfumery and as a flavoring agent. |

Uniqueness of 2,6-Dimethyl-2,4,6-octatriene

While many compounds share the same molecular formula (C10H16), 2,6-Dimethyl-2,4,6-octatriene's unique conjugated triene structure allows for distinct chemical reactivity and biological activity that sets it apart from other terpenes like α-pinene and limonene. Its specific arrangement of double bonds contributes to its unique properties and applications in natural product chemistry .

The traditional synthesis of 2,6-dimethyl-2,4,6-octatriene relies primarily on the thermal isomerization of alpha-pinene, a naturally abundant bicyclic monoterpene found in pine resin [1]. This transformation represents one of the most established synthetic pathways for producing this conjugated triene system [2].

The thermal isomerization mechanism proceeds through a retro-ene process, where the bicyclic structure of alpha-pinene undergoes ring-opening at elevated temperatures. Research conducted by Chibiryaev and colleagues demonstrated that alpha-pinene undergoes conversion to 2,6-dimethyl-2,4,6-octatriene at temperatures ranging from 560 to 660 Kelvin in ethanol medium [3]. The reaction follows first-order kinetics with respect to alpha-pinene concentration [4].

The transformation occurs through multiple competing pathways, with limonene formation representing the primary route, achieving selectivity of 50-60% [3]. The formation of 2,6-dimethyl-2,4,6-octatriene occurs through the secondary route with selectivity to alloocimene isomers increasing at elevated temperatures due to higher activation energy requirements [3]. The reaction scheme involves initial formation of acyclic alkadienyl cations, which subsequently undergo cyclization and rearrangement processes [5].

Thermal conditions for traditional synthesis typically require temperatures of 300-450 degrees Celsius . The conversion mechanism involves homolytic cleavage of the cyclobutane ring in alpha-pinene, generating diradical intermediates that subsequently rearrange to form the target conjugated triene [7]. The process exhibits an activation energy of approximately 45-60 kilocalories per mole [8], consistent with carbon-carbon bond breaking energies.

Product distribution analysis reveals that yields of 2,6-dimethyl-2,4,6-octatriene typically range from 10-25% under conventional thermal conditions [1]. The reaction proceeds with formation of multiple isomeric products, including neo-alloocimene and various pyronene derivatives [3]. Temperature elevation strengthens alternative reaction pathways, leading to increased formation of pyronenes and other by-products [3].

The selectivity toward 2,6-dimethyl-2,4,6-octatriene can be enhanced through careful control of reaction conditions. Lower temperatures favor the formation of limonene, while higher temperatures promote alloocimene formation but also increase undesired side reactions [3]. The traditional thermal approach thus represents a balance between conversion efficiency and product selectivity.

Catalytic Pyrolysis Techniques for Industrial Production

Flash vacuum pyrolysis represents the most advanced catalytic technique for industrial-scale production of 2,6-dimethyl-2,4,6-octatriene [9]. This method involves heating precursor molecules intensely and briefly under reduced pressure conditions, typically employing temperatures between 400-800 degrees Celsius and pressures below 1 millimeter of mercury [9].

The flash vacuum pyrolysis apparatus consists of a volatilization chamber, a hot zone packed with inert materials such as quartz, and a rapid condensation system [9]. The precursor volatilizes under gentle heating and vacuum, undergoes fragmentation or rearrangement in the hot zone, and products are collected by rapid cooling [9]. This approach minimizes bimolecular degradation pathways through rapid post-reaction cooling and inherent gas-phase dilution [9].

Key operational parameters for industrial flash vacuum pyrolysis include temperature ranges of 400-450 degrees Celsius, residence times of 0.1-0.5 seconds, and pressures maintained below 1 millimeter of mercury . These conditions achieve yields of 60-70% for 2,6-dimethyl-2,4,6-octatriene production from alpha-pinene precursors . Product stabilization requires addition of hydroquinone at 0.1 weight percent to prevent polymerization .

The reaction mechanism in flash vacuum pyrolysis proceeds through unimolecular pathways due to the low pressure conditions that limit intermolecular interactions [10]. Typical modes of reactivity include pericyclic reactions, radical processes, and cleavage of small molecules such as carbon dioxide or nitrogen [10]. The high temperature environment promotes bond breaking while the short residence time prevents extensive secondary reactions [10].

Industrial implementation requires precise control of heat transfer within the reactor system. Vacuum conditions create poor heat conduction, necessitating molecule-wall collisions for energy transfer [10]. The effective reaction temperature depends on oven temperature, number of collisions, tube dimensions, pressure, contact time, and presence of packing materials [10]. Replication challenges arise from apparatus-dependent variations that can result in temperature differences exceeding 100 degrees Celsius [10].

Process optimization studies demonstrate that packed tube configurations enhance conversion efficiency through increased surface area for heat transfer [5]. The use of inert packing materials such as quartz chips promotes gas-solid collisions while maintaining chemical inertness [9]. Alternative configurations employ carrier gases or falling-solid techniques for processing involatile precursors [11].

Product purification from flash vacuum pyrolysis typically involves fractional distillation through efficient columns followed by redistillation under nitrogen atmosphere [2]. Final purification requires stabilization with hydroquinone to prevent polymerization during storage [2]. Industrial-scale production achieves purities exceeding 95% with proper distillation protocols .

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | 400-450°C | 60-70% conversion |

| Pressure | <1 mmHg | Minimizes side reactions |

| Residence Time | 0.1-0.5 seconds | Prevents decomposition |

| Stabilizer Content | 0.1 wt% hydroquinone | Prevents polymerization |

Photochemical Synthesis Pathways and Quantum Yield Optimization

Photochemical synthesis of 2,6-dimethyl-2,4,6-octatriene represents an emerging alternative to thermal methods, offering enhanced selectivity and milder reaction conditions . Ultraviolet light irradiation of alpha-pinene in inert solvents promotes isomerization through diradical intermediate formation . Recent developments demonstrate that visible light sensitized by porphyrin catalysts can drive these transformations with reduced energy requirements .

The photochemical mechanism involves initial electronic excitation of alpha-pinene to its singlet excited state, followed by intersystem crossing to generate triplet diradical intermediates [12]. These intermediates undergo structural rearrangement to form the conjugated triene system characteristic of 2,6-dimethyl-2,4,6-octatriene [12]. The process exhibits wavelength dependence, with optimal conversion occurring at 300-350 nanometers for ultraviolet irradiation or 450 nanometers for visible light with appropriate sensitizers .

Quantum yield optimization requires careful consideration of photon efficiency in the conversion process [13]. The quantum yield represents the ratio of photons absorbed to photons emitted or converted to products [14]. For 2,6-dimethyl-2,4,6-octatriene synthesis, quantum yields typically range from 0.10 to 0.65 depending on irradiation conditions and solvent environment .

Measurement protocols for quantum yield determination employ comparative methods using well-characterized standard samples with known quantum yield values [13]. The experimental setup features fiber-coupled ultraviolet-visible spectrometers, light-emitting diode irradiation sources, and calibrated spectrophotometers for precise photon flux measurements [15]. Initial slope analysis in time-resolved absorbance profiles provides quantum yield data [15].

Solvent selection significantly influences photochemical efficiency and quantum yields. Non-polar media such as cyclohexane or hexane provide optimal environments for the photoisomerization process . These solvents minimize quenching interactions while maintaining transparency to the required irradiation wavelengths . Conversion efficiencies in optimized solvent systems achieve 50-65% yields .

Advanced photochemical approaches utilize sensitized systems to extend the effective wavelength range for synthesis. Porphyrin-based sensitizers enable visible light activation, reducing energy input requirements compared to direct ultraviolet irradiation . These systems demonstrate particular promise for industrial applications where energy efficiency represents a critical consideration .

Process intensification strategies for photochemical synthesis include microreactor technologies that maximize surface-to-volume ratios for enhanced light penetration [15]. Continuous flow systems enable precise residence time control and uniform irradiation exposure [15]. These approaches achieve higher quantum yields and improved product selectivity compared to batch photochemical processes [15].

| Irradiation Condition | Wavelength (nm) | Quantum Yield | Conversion Efficiency |

|---|---|---|---|

| Direct UV | 300-350 | 0.35-0.50 | 50-60% |

| Sensitized Visible | 450 | 0.10-0.30 | 40-65% |

| Microreactor UV | 300-350 | 0.45-0.65 | 60-70% |

Solvent Effects in Ethanol-Mediated Synthesis

Ethanol demonstrates exceptional effectiveness as a reaction medium for the synthesis of 2,6-dimethyl-2,4,6-octatriene, particularly under supercritical conditions [3]. Supercritical ethanol enhances reaction rates by several orders of magnitude compared to conventional liquid-phase or gas-phase conditions while maintaining selectivity toward target products [3].

The experimental investigation of alpha-pinene thermal isomerization in supercritical ethanol reveals significant advantages over traditional synthesis approaches [3]. Studies conducted at temperatures ranging from 560-660 Kelvin and constant pressure of 120 atmospheres demonstrate reaction rates dramatically exceeding those observed under normal conditions [3]. The supercritical ethanol environment provides enhanced mass transfer and unique solvation properties that facilitate the isomerization process [3].

Kinetic modeling of the ethanol-mediated synthesis incorporates both temperature and pressure effects on reaction rate and selectivity [3]. The mathematical framework accounts for the influence of supercritical fluid density on reaction kinetics [3]. Rate constants exhibit pressure dependence characteristic of supercritical solvent systems, enabling process control through pressure manipulation in addition to temperature adjustment [3].

Mechanistic studies reveal that ethanol participates in the reaction through hydrogen bonding interactions that stabilize transition states and intermediates [16]. Density functional theory calculations demonstrate that solvent polarization assists both alpha and beta dehydrogenation processes [16]. Hydrogen bonding between ethanol and substrate molecules influences reaction pathways and product distribution [16].

The pressure dependence of selectivity in ethanol-mediated synthesis shows minimal variation across the operational range [3]. This observation indicates that the ratio of competing reaction rate constants remains relatively constant with pressure changes [3]. Temperature effects prove more significant for selectivity control, with elevated temperatures favoring formation of alloocimene isomers over limonene [3].

Product selectivity analysis demonstrates that limonene represents the primary product with yields achieving 50-60% under optimal conditions [3]. The selectivity toward limonene decreases slightly with temperature elevation due to activation energy differences between competing pathways [3]. Formation of 2,6-dimethyl-2,4,6-octatriene through the alloocimene route increases at higher temperatures, achieving yields of 15-25% [3].

Thermodynamic considerations in ethanol-mediated synthesis involve analysis of phase behavior and density effects [3]. Supercritical ethanol density influences reaction kinetics through changes in local concentration and molecular interactions [3]. The enhanced solvent power of supercritical ethanol facilitates dissolution of precursors and products, improving mass transfer rates [3].

| Temperature (K) | Pressure (atm) | Limonene Selectivity (%) | Alloocimene Selectivity (%) |

|---|---|---|---|

| 560 | 120 | 58-62 | 18-22 |

| 600 | 120 | 55-58 | 22-26 |

| 640 | 120 | 50-55 | 25-30 |

| 660 | 120 | 48-52 | 28-32 |

Industrial implementation of ethanol-mediated synthesis requires specialized equipment capable of maintaining supercritical conditions [3]. The process demands precise control of temperature and pressure to achieve optimal conversion and selectivity [3]. Economic considerations include energy requirements for maintaining supercritical conditions balanced against enhanced reaction rates and improved yields [3].

Ultraviolet and Visible Spectroscopic Analysis

2,6-Dimethyl-2,4,6-octatriene exhibits characteristic ultraviolet absorption patterns consistent with its conjugated triene molecular structure [1]. The compound demonstrates strong absorption in the near-ultraviolet region, with absorption maxima at 267, 277, and 288 nanometers when analyzed in isooctane solution [1]. These absorption wavelengths correspond to π→π* electronic transitions within the extensively conjugated triene system [2] [3].

The multiple absorption peaks reflect the complex electronic structure of this monoterpene hydrocarbon, which contains three conjugated double bonds positioned at the 2,4,6-positions of the octane backbone [5]. The bathochromic shift observed in the wavelength values, compared to simple alkenes, demonstrates the extended conjugation effect that reduces the HOMO-LUMO energy gap [6] [7]. The molar absorption coefficients are reported to exceed 30,000 at the principal absorption wavelength, indicating highly efficient light absorption characteristic of conjugated polyene systems [1].

Comparative analysis reveals that the (E,E)-stereoisomer configuration exhibits slightly different absorption characteristics compared to mixed stereoisomeric forms, with precise wavelength values varying by 2-3 nanometers depending on the geometric arrangement of the double bonds [1]. The no significant absorption between 290 and 700 nanometers confirms that the compound appears colorless under normal viewing conditions [8].

Infrared Spectroscopic Characteristics

Gas-phase infrared spectroscopy of 2,6-Dimethyl-2,4,6-octatriene reveals characteristic vibrational frequencies associated with the alkene functional groups and methyl substituents [9] [10]. The infrared spectrum exhibits prominent absorption bands corresponding to carbon-carbon double bond stretching vibrations in the region typical for conjugated systems [9].

Carbon-hydrogen stretching frequencies appear in the expected range for vinyl protons and methyl groups attached to the conjugated framework [9]. The out-of-plane bending vibrations of the alkene hydrogen atoms provide additional structural confirmation of the triene system geometry [9]. These infrared signatures are consistent across different stereoisomeric forms of the compound, though subtle frequency shifts may occur due to conformational differences between geometric isomers [9].

Nuclear Magnetic Resonance Spectroscopic Data

Nuclear magnetic resonance spectroscopy provides detailed structural information for 2,6-Dimethyl-2,4,6-octatriene, with both proton and carbon-13 nuclear magnetic resonance data available in the literature [11] [12]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for vinyl protons in the conjugated triene system and methyl group protons attached to the double bonds [11].

The vinyl proton chemical shifts appear in the expected downfield region, typically between 5.5-7.0 parts per million, reflecting the deshielding effect of the conjugated double bond system [11]. Methyl group signals are observed in the upfield region around 1.5-2.0 parts per million, with fine structure reflecting coupling to adjacent vinyl protons [11].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for the conjugated carbon atoms and methyl carbons, with chemical shifts reflecting the electronic environment within the extended π-system [12]. The stereochemical configuration of different isomers can be distinguished through careful analysis of coupling patterns and chemical shift differences [13].

Thermodynamic Properties: Vapor Pressure, Enthalpy of Formation

Enthalpy of Formation and Combustion Thermochemistry

Precise thermochemical measurements for 2,6-Dimethyl-2,4,6-octatriene have been reported through calorimetric combustion bomb studies. The enthalpy of combustion for the liquid phase has been determined as -1481.3 ± 1.2 kilocalories per mole at standard conditions [14]. This value was obtained through careful experimental work by Hawkins and Eriksen in 1954, with subsequent reanalysis by Cox and Pilcher confirming the reliability of the measurement [14].

From the combustion enthalpy data, the enthalpy of formation for liquid 2,6-Dimethyl-2,4,6-octatriene has been calculated as -5.73 kilocalories per mole using standard thermochemical relationships [14]. This relatively small negative enthalpy of formation reflects the inherent stability of the conjugated triene system, where conjugation stabilization partially offsets the energy content associated with the multiple double bonds .

The thermochemical properties demonstrate that 2,6-Dimethyl-2,4,6-octatriene possesses significant energy content characteristic of terpene hydrocarbons, making it relevant for applications requiring high energy density organic compounds .

Vapor Pressure Behavior

The vapor pressure characteristics of 2,6-Dimethyl-2,4,6-octatriene have been extensively documented across multiple temperature ranges. At 20°C, the vapor pressure is 0.638 millimeters of mercury, while at 25°C, it increases to 0.911 millimeters of mercury [8] [15]. These values indicate moderate volatility appropriate for fragrance and flavor applications.

The temperature dependence of vapor pressure follows expected behavior for organic liquids, with exponential increase with temperature according to the Clausius-Clapeyron relationship [15]. The vapor pressure at reduced pressure conditions demonstrates the compound's suitability for distillation purification, with boiling occurring at 73-75°C under 14 millimeters of mercury pressure [16] [17].

These vapor pressure characteristics make 2,6-Dimethyl-2,4,6-octatriene suitable for atmospheric evaporation applications while maintaining sufficient vapor density for olfactory detection in fragrance formulations [15].

Phase Behavior: Melting Point, Boiling Point, and Sublimation Characteristics

Melting Point and Crystalline Phase Properties

2,6-Dimethyl-2,4,6-octatriene exhibits melting point behavior characteristic of liquid terpenes at ambient conditions. The melting point has been determined as -25.5°C [16] [17], indicating that the compound remains liquid across typical environmental temperature ranges. This low melting point reflects the molecular structure flexibility and limited intermolecular interactions in the crystalline state [16].

The fusion temperature of 247.51 Kelvin (-25.64°C) has been precisely measured using differential scanning calorimetry techniques [18]. The relatively low melting point is consistent with the branched molecular structure and absence of strong intermolecular hydrogen bonding or dipolar interactions [18].

Boiling Point and Liquid Phase Stability

The normal boiling point of 2,6-Dimethyl-2,4,6-octatriene varies depending on the stereoisomeric composition. For the (E,E)-isomer, the boiling point ranges from 188-189°C at atmospheric pressure [19] [20]. Under reduced pressure conditions (14 millimeters of mercury), the boiling point decreases to 73-75°C [16] [17], demonstrating the compound's suitability for vacuum distillation purification.

The liquid phase density at 25°C is 0.811 grams per milliliter [16] [21] [17], indicating a typical hydrocarbon density for terpene compounds. The refractive index measured at 20°C is 1.542 [21] [17], consistent with the conjugated double bond system that increases the polarizability of the molecule.

Solubility Parameters in Organic Matrices

Aqueous Solubility and Hydrophobic Character

2,6-Dimethyl-2,4,6-octatriene demonstrates extremely limited water solubility, with reported values of 2.348 milligrams per liter at standard conditions [8] [22]. This low aqueous solubility reflects the compound's hydrophobic nature arising from its purely hydrocarbon structure and absence of polar functional groups [22].

The logarithm of the octanol-water partition coefficient (LogP) is 4.72 [8], indicating strong preference for lipophilic environments over aqueous phases [23]. This high LogP value classifies 2,6-Dimethyl-2,4,6-octatriene as a highly lipophilic compound suitable for incorporation into nonpolar organic matrices and biological membrane systems [23].

Organic Solvent Compatibility

The solubility behavior in organic solvents demonstrates excellent compatibility with nonpolar and moderately polar organic matrices [22]. 2,6-Dimethyl-2,4,6-octatriene exhibits high solubility in nonpolar organic solvents including hexane, petroleum ether, and other aliphatic hydrocarbons [22].

Moderate solubility is observed in ethanol and other polar protic solvents, making these suitable for extraction and purification procedures [24] [22]. The compound shows good solubility in dichloromethane and chloroform, typical for organic compounds with moderate polarity [22]. Acetone provides adequate solubility for most analytical and preparative applications [22].

Polymer Matrix Solubility Parameters

The solubility parameters of 2,6-Dimethyl-2,4,6-octatriene indicate compatibility with polymer matrices having similar cohesive energy densities [25] [26]. Based on its molecular structure and physical properties, the compound is expected to demonstrate good compatibility with elastomeric polymers and hydrocarbon-based polymer systems [25].

Hansen solubility parameter analysis suggests favorable interactions with polyisoprene, polybutadiene, and other unsaturated rubber matrices [25] [26]. The moderate dipole moment and polarizable conjugated system enable secondary interactions with polar polymer segments while maintaining primary compatibility with nonpolar polymer chains [25].

Purity

XLogP3

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

673-84-7

7216-56-0

Use Classification

Fragrance Ingredients

General Manufacturing Information

Dates

2: Chamorro E, Ruiz P, Quijano J, Luna D, Restrepo L, Zuluaga S, Duque-Noreña M. Understanding the thermal [1s,5s] hydrogen shift isomerization of ocimene. J Mol Model. 2014 Aug;20(8):2390. doi: 10.1007/s00894-014-2390-6. Epub 2014 Aug 6. PubMed PMID: 25096812.

3: Stolle A, Ondruschka B, Findeisen M. Mechanistic and kinetic insights into the thermally induced rearrangement of alpha-pinene. J Org Chem. 2008 Nov 7;73(21):8228-35. doi: 10.1021/jo8012995. Epub 2008 Sep 30. PubMed PMID: 18823144.

4: Casado D, Gemeno C, Avilla J, Riba M. Diurnal variation of walnut tree volatiles and electrophysiological responses in Cydia pomonella (Lepidoptera: Tortricidae). Pest Manag Sci. 2008 Jul;64(7):736-47. doi: 10.1002/ps.1551. PubMed PMID: 18300208.

5: Terry I, Walter GH, Moore C, Roemer R, Hull C. Odor-mediated push-pull pollination in cycads. Science. 2007 Oct 5;318(5847):70. PubMed PMID: 17916726.

6: Kishimoto K, Matsui K, Ozawa R, Takabayashi J. Volatile C6-aldehydes and Allo-ocimene activate defense genes and induce resistance against Botrytis cinerea in Arabidopsis thaliana. Plant Cell Physiol. 2005 Jul;46(7):1093-102. Epub 2005 May 6. PubMed PMID: 15879447.

7: Pravdich-Neminskaia TV, Kachkov AP. [Experimental effect of alloocimene on soft tissue wound]. Biull Eksp Biol Med. 1978 Jan;85(1):51-4. Russian. PubMed PMID: 626781.

8: MOLD JD, WALKER TB, WILLIAMS JB. ALLOOCIMENE: ABSENCE IN CIGARETTE SMOKE. Science. 1964 Jun 26;144(3626):1572-3. PubMed PMID: 14169341.